molecular formula C16H15F2NOS2 B2443081 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone CAS No. 1705251-95-1

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Cat. No. B2443081
CAS RN: 1705251-95-1
M. Wt: 339.42
InChI Key: WBIGIQQLGLJHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.

Scientific Research Applications

Synthesis and Spectral Characterization

Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and characterized them using various spectroscopic methods. The study utilized density functional theory (DFT) for structural optimization and vibrational spectrum interpretation, investigating the equilibrium geometry, bonding features, and vibrational wave numbers. The molecular docking study aimed to understand the antibacterial activity of these compounds, highlighting the application in designing antibacterial agents (Shahana & Yardily, 2020).

Heterocyclic Compounds for Material Science and Pharmaceuticals

Nagaraju et al. (2018) reported the synthesis and crystal structure of a substituted thiophene compound, demonstrating its wide spectrum of biological activities and potential applications in material science, including as components in thin-film transistors and organic solar cells (Nagaraju et al., 2018).

Antitumor Activity

Bhole and Bhusari (2011) synthesized compounds with potential anticancer activity, including (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, demonstrating inhibitory effects on various cancer cell lines. This research contributes to the development of new drug leads for cancer therapy (Bhole & Bhusari, 2011).

Fluorinated Compounds for Enhanced Photostability

Woydziak, Fu, and Peterson (2012) developed a method for synthesizing fluorinated fluorophores, improving their photostability and spectroscopic properties. This work is crucial for accessing a variety of novel fluorinated compounds with applications in fluorescence imaging and molecular probes (Woydziak et al., 2012).

Polymeric Materials with Enhanced Conductivity

Shi et al. (2017) explored the synthesis of poly(arylene ether sulfone)s with pendant quaternary ammonium groups for improved hydroxide conductivity and alkaline stability, demonstrating the potential of these materials in fuel cell applications (Shi et al., 2017).

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with handling and using the compound. This includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS2/c17-12-1-2-14(18)13(9-12)15-3-5-19(6-8-22-15)16(20)11-4-7-21-10-11/h1-2,4,7,9-10,15H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIGIQQLGLJHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.